Avenanthramide A
Overview
Description
Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs and in fungus-infected carnation . They have anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities . Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation .
Synthesis Analysis
The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT, a member of the super family of BAHD acyltransferases). HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .Chemical Reactions Analysis
Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defence compounds, as antimicrobial agents and antioxidants .Scientific Research Applications
1. Sports Nutrition and Exercise-Induced Inflammation
- Application Summary: Avenanthramides (AVA) are a group of di-phenolic acids found only in oats and have shown antioxidant and anti-inflammatory effects in vitro and in vivo. They are used to reduce inflammation caused by eccentric exercise in young men and women .
- Methods of Application: Subjects participated in a double-blinded, randomized controlled study where they conducted a downhill running protocol at −10% grade with an intensity equivalent to 75% of their maximal heart rate. After an 8-week washout period, participants received two cookies daily containing either 206 mg/kg (AVA) or 0 mg/kg (control) AVA for 8 weeks .
- Results: Downhill running increased plasma creatine kinase (CK) activity during the pre-supplementation period, but the response was reduced at 24 and 48 hours during the post-supplementation period regardless of AVA status. Neutrophil respiratory burst (NRB) levels were elevated at 4 and 24 hours during the pre-supplementation period but were significantly decreased at 0–48 hours during the post-supplementation period .
2. Plant Defense and Stress Response
- Application Summary: Avenanthramides are a group of N-cinnamoylanthranilic acids (phenolic alkaloid compounds) that are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation .
- Methods of Application: The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT, a member of the super family of BAHD acyltransferases). HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .
- Results: These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defense compounds, as antimicrobial agents and anti-oxidants .
3. Cardiovascular Health
- Application Summary: Avenanthramides are known to keep the heart healthy by lowering total and LDL cholesterol through β-glucan content and by suppressing inflammation, relaxing arteries, and inhibiting SMC proliferation . These effects are due to oats’ unique polyphenol content, the avenanthramides, which potentially contribute to the reduction of CHD risk .
- Methods of Application: The beneficial effects of avenanthramides on cardiovascular health are mainly observed through dietary consumption of oats. The specific dosage and frequency can vary based on individual health conditions and dietary requirements .
- Results: Regular consumption of oats has been shown to reduce total plasma cholesterol and LDL-cholesterol levels, the main risk factors for CHD .
4. Skin Care
- Application Summary: Avenanthramides have antioxidant, anti-inflammatory, and anti-itch properties, and may be used as a treatment for people with inflammatory, allergy, or cardiovascular diseases . Oat kernel extracts with standardized levels of avenanthramides are used for skin, hair, baby, and sun care products .
- Methods of Application: Avenanthramides are applied topically through skin care products. The specific application method can vary based on the type of product (e.g., lotion, cream, shampoo) and the individual’s personal care routine .
- Results: Regular use of products containing avenanthramides can help soothe skin irritation, reduce redness, and provide antioxidant benefits .
5. Anti-Cancer
- Application Summary: Avenanthramides have shown strong antioxidant activity in vitro and in vivo. These phytochemicals are able to combat the oxidative stress present in the body that is responsible for causing cancer .
- Methods of Application: The beneficial effects of avenanthramides on cancer prevention are mainly observed through dietary consumption of oats. The specific dosage and frequency can vary based on individual health conditions and dietary requirements .
- Results: Regular consumption of oats has been shown to reduce oxidative stress in the body, thereby potentially reducing the risk of cancer .
6. Diabetes Management
- Application Summary: Oats are known to be a healthy food for diabetes management due mainly to their high β-glucan content. In addition, they contain more than 20 unique polyphenols, avenanthramides, which have shown strong antioxidant activity in vitro and in vivo .
- Methods of Application: The beneficial effects of avenanthramides on diabetes management are mainly observed through dietary consumption of oats. The specific dosage and frequency can vary based on individual health conditions and dietary requirements .
- Results: Regular consumption of oats has been shown to reduce blood glucose levels, a key factor in managing diabetes .
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMNWHANDITDB-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316626 | |
Record name | Avenanthramide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Avenanthramide A | |
CAS RN |
108605-70-5 | |
Record name | Avenanthramide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108605-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avenanthramide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avenanthramide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108605-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVENANTHRAMIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1I8LE060C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 °C | |
Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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